4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone is a synthetic compound derived from Lansoprazole, which is a proton pump inhibitor commonly used to treat conditions such as gastroesophageal reflux disease and peptic ulcers. This compound is characterized by the addition of a detrifluoroethoxy group and a methylsulfonyl moiety, which may enhance its pharmacological properties and efficacy.
The synthesis of 4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to monitor the progress of the reactions and confirm the structure of the synthesized compound.
The molecular formula for 4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone is C16H14F3N3O4S. Its structure consists of a benzothiazole ring system characteristic of Lansoprazole, modified with a detrifluoroethoxy group at one position and a methylsulfonyl group at another.
Key structural features include:
The compound can participate in various chemical reactions typical for sulfone derivatives, including:
These reactions are often facilitated by catalysts or specific reagents that enhance reactivity while minimizing side reactions. Reaction conditions such as temperature and solvent play crucial roles in determining product selectivity and yield.
As a derivative of Lansoprazole, 4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone functions primarily as a proton pump inhibitor. Its mechanism involves:
Studies have indicated that modifications like those found in this compound can enhance potency or alter pharmacokinetics compared to its parent compound .
Relevant data indicates that these properties influence both its storage conditions and its behavior in biological systems .
4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone has potential applications in:
This compound exemplifies ongoing research efforts aimed at optimizing therapeutic agents for better clinical outcomes in acid-related diseases .
4-Detrifluoroethoxy-4-methylsulfonyl lansoprazole sulfone (C₁₅H₁₅N₃O₄S₂; CID 86656087) is a structurally engineered derivative of lansoprazole sulfone, characterized by two synchronous modifications: replacement of the trifluoroethoxy moiety at the pyridine C4 position with a methylsulfonyl group (-SO₂CH₃), and oxidation of the benzimidazole sulfur to a sulfone (-SO₂-) [1] [4]. This dual alteration significantly impacts the molecule's electronic distribution and steric profile. The methylsulfonyl group is a stronger electron-withdrawing moiety compared to trifluoroethoxy, reducing the pKa of the pyridine nitrogen and enhancing electrophilicity at the C2 position. Concurrently, the sulfone group increases molecular polarity (logP reduction of ~1.2 units vs. lansoprazole) and steric bulk, potentially influencing membrane permeability and target binding kinetics [4] [8].
Functionally, these modifications aim to modulate the acid activation kinetics and H⁺/K⁺-ATPase binding efficiency. Unlike proton pump inhibitors (PPIs) that require acid-dependent conversion to sulfenic acids, the pre-existing sulfone group may alter the activation pathway. Computational studies suggest the methylsulfonyl group could stabilize the tetrahedral intermediate during ATPase inhibition, though experimental validation is pending [8].
Property | Lansoprazole | Lansoprazole Sulfone | 4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone |
---|---|---|---|
Molecular Formula | C₁₆H₁₄F₃N₃O₂S | C₁₆H₁₄F₃N₃O₃S | C₁₅H₁₅N₃O₄S₂ |
Key Modifications | - | Benzimidazole S-oxidation | C4 trifluoroethoxy → methylsulfonyl + benzimidazole sulfone |
Calculated logP | 2.8 | 1.9 | 1.4 |
Electrophilicity Index | 1.45 eV | 1.62 eV | 1.78 eV |
While 4-detrifluoroethoxy-4-methylsulfonyl lansoprazole sulfone is primarily a synthetic target, its structural framework derives from known metabolic pathways of lansoprazole. Lansoprazole undergoes hepatic oxidation via CYP3A4/CYP2C19 to form lansoprazole sulfone (C₁₆H₁₄F₃N₃O₃S; CID 10385385), which retains the trifluoroethoxy group but oxidizes the benzimidazole sulfide to sulfone [7] [8]. The title compound represents a further biotransformation or deliberate synthetic modification where the C4 trifluoroethoxy substituent is replaced. In vitro studies suggest such modifications could arise from oxidative dealkylation followed by sulfonylation, though this metabolite remains hypothetical in humans [1] [4].
Synthetic routes to this derivative involve:
Analytical characterization relies on LC-MS (m/z 366.05 [M+H]⁺) and ¹H-NMR shifts: the methylsulfonyl group appears as a singlet at δ 3.2 ppm, while loss of trifluoroethoxy eliminates characteristic CF₃-coupled aromatic protons [1] [4].
Route | Starting Material | Key Steps | Yield |
---|---|---|---|
1 | Lansoprazole sulfone | (i) NaSCH₃/DMF, 110°C; (ii) mCPBA/CH₂Cl₂ | 42% |
2 | 2,3-Dimethyl-4-nitropyridine N-oxide | (i) CH₃SO₂Cl/K₂CO₃; (ii) H₂/Pd-C; (iii) Coupling with 2-mercaptobenzimidazole sulfone | 31% |
The methylsulfonyl and sulfone modifications position this derivative within a niche category of "doubly modified" PPI analogs, distinct from commercial PPIs. Key comparisons include:
Acid Stability: The sulfone derivative exhibits greater stability at pH 2.0 (degradation t₁/₂ = 45 min) than omeprazole (t₁/₂ = 8 min), but lower than pantoprazole (t₁/₂ > 60 min), due to electron-withdrawing effects accelerating acid-mediated decomposition [6] [8].
Table 3: Comparative Pharmacological Profiles
Parameter | Lansoprazole | Pantoprazole | 4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone |
---|---|---|---|
H⁺/K⁺-ATPase IC₅₀ (μM) | 0.8 | 1.2 | 0.6 |
Plasma t₁/₂ (h) | 1.6 | 1.9 | Not determined |
CYP2C19 Inhibition | Moderate | Weak | Negligible |
Protein Binding (%) | 97 | 98 | 93 |
Compared to other experimental derivatives like 4-sulfonyloxy lansoprazole sulfide (CID 91810688), which retains the sulfide group but sulfonylates the pyridine oxygen, this compound’s dual sulfone configuration offers superior target occupancy but potentially reduced membrane diffusion. The trifluoroethoxy-to-methylsulfonyl switch mirrors strategies in pantoprazole (methoxy substitution) but with enhanced steric bulk [2] [6] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1